molecular formula C14H19Cl2N B2815901 4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride CAS No. 2413903-87-2

4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride

Cat. No.: B2815901
CAS No.: 2413903-87-2
M. Wt: 272.21
InChI Key: YWJJYIUHNBSSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a cyclopropyl group and a 3-chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-(4-chlorophenyl)propionic acid, which undergoes reduction and esterification to form 3-(4-chlorophenyl)propyl methanesulfonate. This intermediate is then reacted with piperidine to form 1-piperidine propyl alcohol. Finally, a substitution reaction between 3-(4-chlorophenyl)propyl methanesulfonate and 1-piperidine propyl alcohol in an N,N-dimethylacetamide medium, followed by salification, yields this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of readily available and cost-effective raw materials, ensuring high yield and safety during production .

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines .

Scientific Research Applications

4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride involves its interaction with specific molecular targets. It acts as an antagonist or inverse agonist at certain receptors, such as histamine H3 receptors. By blocking these receptors, the compound enhances histaminergic activity in the brain, which can improve wakefulness and reduce excessive daytime sleepiness .

Comparison with Similar Compounds

Similar Compounds

    Ciproxidine: Another compound with a similar piperidine core, used for its pharmacological properties.

Uniqueness

4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with histamine receptors sets it apart from other piperidine derivatives .

Properties

IUPAC Name

4-[1-(3-chlorophenyl)cyclopropyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN.ClH/c15-13-3-1-2-12(10-13)14(6-7-14)11-4-8-16-9-5-11;/h1-3,10-11,16H,4-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJAPZUBYFKKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CC2)C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.